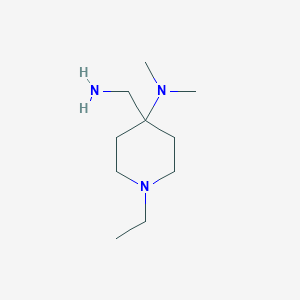

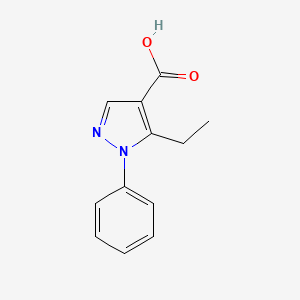

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding similar compounds. For instance, the first paper discusses a pyrimidinium iodide derivative, which, like the compound , contains an amino group that could potentially participate in similar chemical reactions . The second paper describes reactions involving aminopyrylium salts with secondary amines . Although the specific compound is not mentioned, the reactivity of amines is a relevant topic for the analysis of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine.

Synthesis Analysis

The synthesis of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is not detailed in the provided papers. However, the synthesis of related compounds typically involves the alkylation of amines. For example, the major product in the first paper is obtained through methylation of a pyrimidine derivative . Similarly, the reactions described in the second paper involve the formation of aminopyrylium derivatives from secondary amines . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is not analyzed in the papers, the first paper provides a detailed description of the crystal structure of a pyrimidinium iodide derivative . The molecule is described as planar with a pyrimidine ring adopting a 2,5-diene structure. This information is useful for understanding how similar structures might behave in a crystalline environment.

Chemical Reactions Analysis

The chemical reactions of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine are not directly covered in the papers. However, the second paper discusses various reactions of aminopyrylium salts with different nucleophiles . These reactions include additions and substitutions that could be relevant to the reactivity of the amino group in the compound of interest. The information provided can serve as a basis for hypothesizing potential reactions that 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine are not described in the papers. However, the crystalline structure and hydrogen bonding described in the first paper provide insights into how similar compounds might interact in the solid state. The reactivity described in the second paper suggests that the compound might also react with a variety of nucleophiles, which would influence its chemical properties.

Applications De Recherche Scientifique

-

- Application : This compound is used as a reactant for the preparation of dopamine receptor antagonists and high-affinity ligands to α2δ subunit of voltage-gated calcium channels .

- Methods of Application : While the exact procedures aren’t specified, it’s likely that this compound is used in standard biochemical synthesis procedures to create the mentioned ligands and antagonists .

- Results or Outcomes : The outcomes of these procedures would be the creation of dopamine receptor antagonists and high-affinity ligands, which could be used in further research or therapeutic applications .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-4-13-7-5-10(9-11,6-8-13)12(2)3/h4-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSHOQNZVVJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429359 |

Source

|

| Record name | 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

CAS RN |

891656-66-9 |

Source

|

| Record name | 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)

![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)